Cas no 93285-86-0 (N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)

N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine 化学的及び物理的性質
名前と識別子
-
- N-(3,4-Dimethoxyphenethyl)cyclohexanamine
- Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine
- N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
- N-Cyclohexyl-3,4-dimethoxyphenethylamine
- Oprea1_465590
- 93285-86-0
- CHEMBL1907482
- DTXSID60354516
- N-CYCLOHEXYL-N-(3,4-DIMETHOXYPHENETHYL)AMINE
- SCHEMBL1678220
- AKOS000231316
- CS-0319036
- SB81627
- CYCLOHEXYL-(2-(3,4-DIMETHOXYPHENYL)ethYL)AMINE
- AG-690/13701792
- HMS1692H14
- BRD-K46336155-001-01-0
- Oprea1_115957
- STK145862
- N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine
-
- MDL: MFCD01469582
- インチ: InChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3
- InChIKey: QYUUWFKPJWELGD-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CCNC2CCCCC2)OC
計算された属性
- せいみつぶんしりょう: 263.18900
- どういたいしつりょう: 263.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- 密度みつど: 1.03
- ふってん: 381.5°C at 760 mmHg
- フラッシュポイント: 162.5°C
- 屈折率: 1.524
- PSA: 30.49000
- LogP: 3.55950
N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine セキュリティ情報
N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N887773-500mg |
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine |
93285-86-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
TRC | N887773-100mg |
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine |
93285-86-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389706-1g |
N-(3,4-dimethoxyphenethyl)cyclohexanamine |
93285-86-0 | 95+% | 1g |
¥3517.00 | 2024-04-24 | |
A2B Chem LLC | AD02043-10mg |
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]CYCLOHEXANAMINE |
93285-86-0 | 95% | 10mg |
$225.00 | 2024-07-18 | |
A2B Chem LLC | AD02043-20mg |
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]CYCLOHEXANAMINE |
93285-86-0 | 95% | 20mg |
$237.00 | 2024-07-18 | |
TRC | N887773-50mg |
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine |
93285-86-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
A2B Chem LLC | AD02043-50mg |
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]CYCLOHEXANAMINE |
93285-86-0 | 95% | 50mg |
$268.00 | 2024-07-18 | |
Chemenu | CM305567-1g |
N-(3,4-Dimethoxyphenethyl)cyclohexanamine |
93285-86-0 | 95% | 1g |
$319 | 2021-06-15 | |
Chemenu | CM305567-1g |
N-(3,4-Dimethoxyphenethyl)cyclohexanamine |
93285-86-0 | 95% | 1g |
$319 | 2024-07-19 | |
A2B Chem LLC | AD02043-100mg |
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]CYCLOHEXANAMINE |
93285-86-0 | 95% | 100mg |
$298.00 | 2024-07-18 |
N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamineに関する追加情報
Introduction to N-(3,4-Dimethoxyphenethyl)cyclohexanamine (CAS No. 93285-86-0)
N-(3,4-Dimethoxyphenethyl)cyclohexanamine, with the CAS number 93285-86-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and therapeutic research. The presence of both aromatic and cyclic functional groups makes it a versatile candidate for further exploration in medicinal chemistry.
The compound's structure consists of an aromatic ring substituted with methoxy groups at the 3 and 4 positions, linked to a cyclohexanamine moiety. This specific arrangement contributes to its distinct chemical properties and reactivity, which are crucial for its role in various biochemical pathways. The methoxy groups enhance the molecule's solubility and interaction with biological targets, while the cyclohexanamine portion provides a basic nitrogen atom that can participate in hydrogen bonding and other forms of molecular recognition.
In recent years, there has been a growing interest in exploring the pharmacological potential of N-(3,4-Dimethoxyphenethyl)cyclohexanamine. Research has indicated that this compound may exhibit properties relevant to neuropharmacology, particularly in the context of modulating neurotransmitter systems. Studies have suggested that it could interact with receptors and enzymes involved in the regulation of mood and cognitive functions. These findings have opened up new avenues for investigating its potential as a therapeutic agent for neurological disorders.
Moreover, the structural features of N-(3,4-Dimethoxyphenethyl)cyclohexanamine make it a valuable scaffold for designing novel derivatives with enhanced pharmacological activity. The combination of the aromatic ring with methoxy substituents and the cyclohexanamine group provides a rich platform for chemical modifications aimed at optimizing bioavailability, selectivity, and efficacy. This has led to several synthetic studies focused on developing analogs that could potentially overcome limitations associated with existing treatments.
The compound's relevance extends beyond neuropharmacology; it has also been explored in the context of cardiovascular health. Preliminary studies have indicated that N-(3,4-Dimethoxyphenethyl)cyclohexanamine may influence vascular tone and blood pressure regulation by interacting with specific receptors and signaling pathways. These observations highlight its potential as a lead compound for developing drugs targeting cardiovascular diseases. The ability of this molecule to modulate multiple biological processes underscores its multifaceted therapeutic implications.
Advances in computational chemistry and molecular modeling have further facilitated the investigation of N-(3,4-Dimethoxyphenethyl)cyclohexanamine. These techniques have enabled researchers to predict binding affinities, metabolic stability, and other key pharmacokinetic parameters with high accuracy. Such insights are crucial for guiding experimental design and optimizing drug candidates for clinical development. The integration of computational methods with traditional wet-lab approaches has significantly accelerated the discovery process for this compound.
The synthesis of N-(3,4-Dimethoxyphenethyl)cyclohexanamine presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in constructing the desired framework efficiently. These improvements have not only enhanced accessibility but also paved the way for large-scale production necessary for preclinical and clinical studies.
Evaluation of N-(3,4-Dimethoxyphenethyl)cyclohexanamine in preclinical models has provided valuable insights into its biological activity and safety profile. Animal studies have demonstrated its potential effects on various physiological parameters, including locomotor activity, anxiety-like behaviors, and cardiovascular function. These results support further investigation into its therapeutic potential across different disease areas. The compound's favorable pharmacokinetic properties, such as good oral bioavailability and moderate metabolic clearance, make it an attractive candidate for future drug development.
The future direction of research on N-(3,4-Dimethoxyphenethyl)cyclohexanamine is likely to focus on refining its pharmacological profile through structural optimization. By leveraging knowledge from ongoing studies and integrating findings from multiple disciplines, scientists aim to develop derivatives that exhibit improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients.
In conclusion, N-(3,4-Dimethoxyphenethyl)cyclohexanamine (CAS No. 93285-86-0)
93285-86-0 (N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine) 関連製品
- 2138078-67-6(3-[Methyl(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)cyclohexan-1-ol)
- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)
- 2171968-92-4(3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboximidamide)
- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)
- 205-83-4(Acenaphth1,2-aanthracene)
- 139071-58-2(2-Ethynyl-2-hydroxycyclopentanone)
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 85319-77-3(Benzaanthracene-11-acetic Acid)
- 1215327-33-5(Pamoic Acid-d10)




